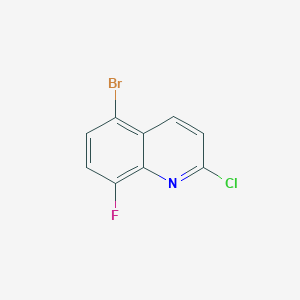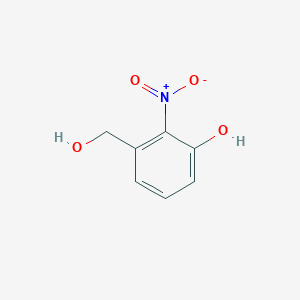
3-(Hydroxymethyl)-2-nitrophenol
説明
3-(Hydroxymethyl)-2-nitrophenol, also known as Triclosan, is a chemical compound that has been widely used as an antimicrobial agent in various products, such as soaps, toothpaste, and cosmetics. It was first developed in the 1960s and has since been used extensively due to its broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. In recent years, there has been growing concern about the potential health and environmental risks associated with the use of Triclosan, leading to a ban on its use in certain products.
科学的研究の応用
Environmental Implications and Ultraviolet-Light-Induced Degradation
Nitrophenols, including derivatives similar to 3-(Hydroxymethyl)-2-nitrophenol, have significant environmental implications. Their presence in the atmosphere and waterways prompts research into their behavior and degradation under ultraviolet light. Ultrafast spectroscopies reveal the excited-state dynamics of nitrophenols, offering insights into their environmental applications, such as potential use in the degradation and removal of these compounds from water. This understanding could lead to the development of methods to mitigate the environmental impact of nitrophenols through targeted degradation strategies (Bailey-Darland, Krueger, & Fang, 2023).
Photocatalytic Degradation
The study of photocatalytic degradation of nitrophenols, including 3-nitrophenol derivatives, in oxygenated aqueous suspensions containing TiO2, highlights the capability for complete mineralization of these compounds. Understanding the organic reaction intermediates and the degradation pathways involves not just the breakdown of the aromatic ring but also the formation of environmentally benign end products such as nitrate and ammonium ions. This research could inform the development of efficient photocatalytic treatments for water purification, aiming to reduce the concentration of harmful nitrophenol pollutants in water sources (Paola et al., 2003).
Electrochemical Oxidation for Water Treatment
Investigations into the electrochemical oxidation of phenols at boron-doped diamond anodes provide insights into the effects of nitro substituents on the degradation efficiency of phenolic compounds. The electrochemical approach has shown potential in the effective degradation of nitrophenol isomers, suggesting a promising method for the treatment of polluted water. The elucidation of degradation intermediates and pathways offers a basis for optimizing electrochemical treatment processes to enhance the removal of nitrophenolic pollutants from industrial wastewater (Jiang, Zhu, Li, & Ni, 2010).
Biodegradation and Environmental Bioremediation
The isolation and characterization of microbial strains capable of degrading nitrophenolic compounds underscore the potential for biological approaches to environmental remediation. Understanding the metabolic pathways and genetic mechanisms underlying the biodegradation of nitrophenols by specific bacterial strains could lead to the development of bioaugmentation strategies. These strategies involve introducing specific microorganisms to contaminated sites to enhance the biodegradation of toxic compounds, offering an environmentally friendly alternative to chemical treatments (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).
特性
IUPAC Name |
3-(hydroxymethyl)-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-5-2-1-3-6(10)7(5)8(11)12/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEWMNYPPSLSLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-2-nitrophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1442422.png)
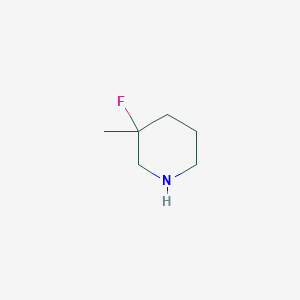
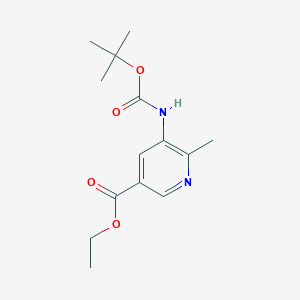
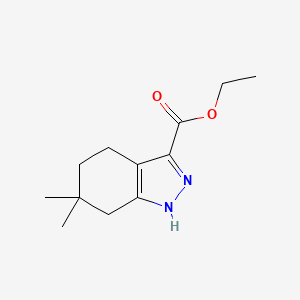
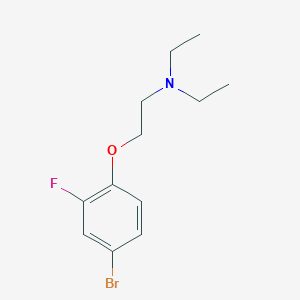
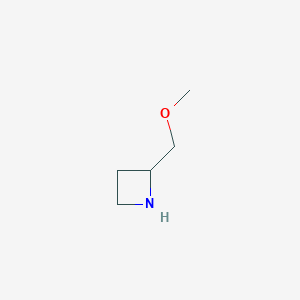
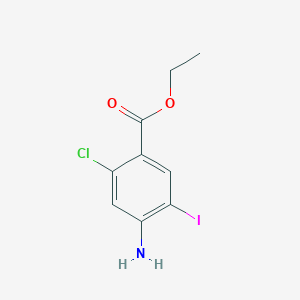
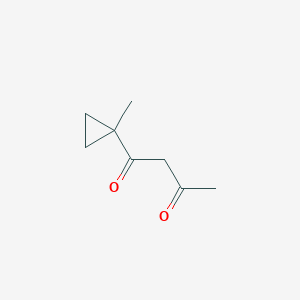
amino}cyclobutane-1-carboxylic acid](/img/structure/B1442435.png)
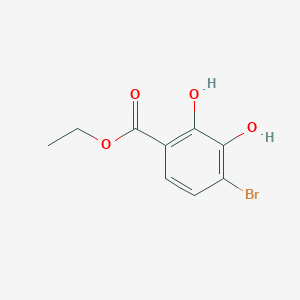
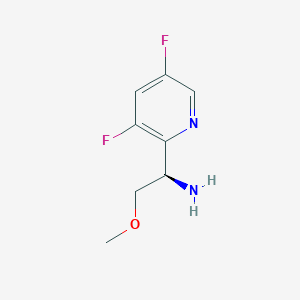
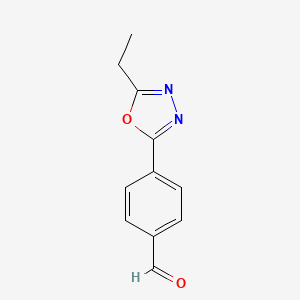
![4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442440.png)
